Morpholinium iodide

Catalog No.
S646690
CAS No.
58464-45-2
M.F
C4H10INO
M. Wt
215.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholinium iodide

CAS Number

58464-45-2

Product Name

Morpholinium iodide

IUPAC Name

morpholin-4-ium;iodide

Molecular Formula

C4H10INO

Molecular Weight

215.03 g/mol

InChI

InChI=1S/C4H9NO.HI/c1-3-6-4-2-5-1;/h5H,1-4H2;1H

InChI Key

VAWHFUNJDMQUSB-UHFFFAOYSA-N

SMILES

C1COCCN1.I

Synonyms

morpholine, morpholine hydrochloride, morpholine hydroiodide, morpholine phosphate, morpholine phosphate (3:1), morpholine phosphonate (1:1), morpholine sulfite (1:1)

Canonical SMILES

C1COCC[NH2+]1.[I-]

Organic Synthesis and Catalysis

One of the established applications of morpholinium iodide lies in organic synthesis and catalysis. Its hygroscopic nature (readily absorbs moisture) makes it a valuable drying agent for removing water from reaction mixtures, often employed in the dehydration of alcohols to alkenes []. Additionally, morpholinium iodide can act as a catalyst or co-catalyst in various reactions, including:

  • Aldol condensations: These reactions form carbon-carbon bonds between carbonyl compounds, and morpholinium iodide can promote their efficiency and selectivity [].
  • Heck reactions: These reactions involve the creation of carbon-carbon bonds between alkenes and aryl or vinyl halides, and morpholinium iodide can be used as a ligand for the palladium catalysts commonly employed in these reactions [].
  • Michael additions: These reactions involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds, and morpholinium iodide can serve as a catalyst for these reactions as well [].

Material Science

Morpholinium iodide finds applications in material science research due to its ability to form ionic liquids. Ionic liquids are salts with melting points below 100°C, possessing unique properties such as high thermal stability, good conductivity, and miscibility with various organic and inorganic compounds. Morpholinium-based ionic liquids, including those derived from morpholinium iodide, are being explored for various applications, such as:

  • Electrolytes in batteries and fuel cells: Their ionic conductivity makes them potential candidates for electrolytes in these energy storage and conversion devices [].
  • Solvents for biomass processing: Their ability to dissolve and fractionate biomass components makes them valuable for research into biofuel production [].
  • Functional materials: Morpholinium-based ionic liquids can be tailored to possess specific functionalities, making them suitable for developing materials with desired properties [].

Biological Research

While research in this area is still ongoing, morpholinium iodide has shown potential applications in biological research, including:

  • Antimicrobial activity: Studies suggest that morpholinium iodide may exhibit antimicrobial activity against certain bacterial and fungal strains [].
  • Enzyme inhibition: Morpholinium iodide has been shown to inhibit specific enzymes, potentially opening avenues for research into new therapeutic agents [].

Morpholinium iodide is a heteroatom six-membered ring ammonium halide salt characterized by the molecular formula C₄H₁₀INO. It is primarily recognized for its role as a precursor in the synthesis of perovskite opto-electronic devices, particularly solar cells. This compound exhibits unique properties such as high thermal stability, a wide electrochemical window, and excellent solubility, making it valuable in various scientific and industrial applications .

Morpholinium iodide can be irritating to the skin, eyes, and respiratory system. It is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

Data

No specific data on the toxicity of morpholinium iodide is readily available. However, due to the presence of iodide, it is recommended to handle it with care as high iodide intake can be harmful [].

, including:

  • Oxidation: It can be oxidized to form morpholine N-oxide.
  • Reduction: Under specific conditions, it can be reduced to morpholine.
  • Substitution: Morpholinium iodide can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The products formed depend on the specific reagents and conditions used.

Research indicates that morpholinium-based ionic liquids, including morpholinium iodide, exhibit potential biological activity. They have shown promise as antimicrobial and virucidal agents. Current studies are exploring their effectiveness in drug delivery systems due to their unique chemical properties and ability to interact with biological membranes .

Morpholinium iodide can be synthesized through one-step or two-step processes. The most common method involves the reaction of morpholine with hydroiodic acid. This reaction is typically conducted under controlled conditions to ensure high yield and purity. The synthesis process is crucial for obtaining morpholinium iodide with desired properties for specific applications .

Morpholinium iodide has a wide range of applications across various fields:

  • Opto-electronic Devices: It serves as a precursor in the fabrication of perovskite materials used in solar cells.
  • Biological Research: Its potential as an antimicrobial and virucidal agent is being investigated.
  • Material Science: The compound is utilized in producing high-performance materials for opto-electronic applications.
  • Drug Delivery Systems: Ongoing research aims to leverage its unique properties for enhancing drug delivery mechanisms .

Morpholinium iodide shares structural similarities with several other compounds but stands out due to its unique properties and applications. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Piperazinium iodideSimilar cationic structureDifferent cationic properties
Imidazolium iodideKnown for use in ionic liquidsDistinct electrochemical properties
N-methyl ethyl morpholinium iodideVariation of morpholinium structureSpecific applications in organic synthesis

Morpholinium iodide's distinctiveness lies in its specific applications in perovskite solar cells and its potential roles in antimicrobial research, which are not as prominent in the similar compounds listed above .

Morpholinium iodide (IUPAC name: morpholin-4-ium iodide) is classified as a heteroatom six-membered ring ammonium halide salt. Its molecular formula is $$ \text{C}4\text{H}{10}\text{INO} $$, with a molar mass of 215.03 g/mol. The structure consists of a morpholine ring protonated at the nitrogen atom, paired with an iodide counterion. This ionic configuration places it within the broader category of ionic liquids, characterized by low melting points and high thermal stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Formula$$ \text{C}4\text{H}{10}\text{INO} $$
Molar Mass215.03 g/mol
Crystal SystemOrthorhombic (P2$$1$$2$$1$$2$$_1$$)
Bandgap (1D phase)2.69 eV
SolubilityHighly soluble in polar solvents

Data derived from single-crystal X-ray diffraction and UV-vis spectroscopy.

Historical Development and Discovery

The compound originates from derivatization studies of morpholine, a cyclic amine first synthesized by Ludwig Knorr in 1889. Morpholinium iodide itself gained prominence in the late 20th century as researchers explored cationic templates for perovskite materials. A pivotal advancement occurred in 2022, when robotic high-throughput screening identified its 1D and 2D crystalline forms, enabling precise dimensionality control in optoelectronic applications.

Significance in Chemical Research

Three key factors drive its scientific relevance:

  • Dimensional Tunability: The compound serves as a structural director in metal halide perovskites, facilitating the synthesis of 1D morphPbI$$3$$ and 2D (morph)$$2$$PbI$$_4$$ phases through anti-solvent vapor-assisted crystallization.
  • Ionic Liquid Characteristics: With a wide electrochemical window (>4.5 V) and conductivity exceeding 10 mS/cm, it enables novel charge transport mechanisms.
  • Supramolecular Interactions: The morpholinium cation engages in hydrogen bonding with Pb-I frameworks, modulating crystallization kinetics.

Overview of Current Applications

Optoelectronic Devices

As a perovskite precursor, morpholinium iodide enhances solar cell efficiency by passivating grain boundaries. Devices incorporating (morph)$$2$$PbI$$4$$ achieve external quantum efficiencies surpassing 18% in the visible spectrum.

Catalytic Systems

The compound acts as a phase-transfer catalyst in nucleophilic substitutions, particularly for alkyl halide syntheses. Its ionic nature facilitates interfacial reactions between immiscible reactants.

Antimicrobial Formulations

Structure-activity relationship studies demonstrate that bis-decyl substituted morpholinium derivatives exhibit minimum inhibitory concentrations of 2–48 mg/L against Listeria monocytogenes and Pseudomonas syringae.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.98071 g/mol

Monoisotopic Mass

214.98071 g/mol

Heavy Atom Count

7

Related CAS

110-91-8 (Parent)

Other CAS

58464-45-2

General Manufacturing Information

Morpholine, hydriodide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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